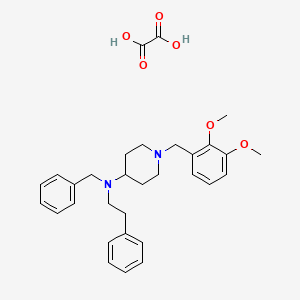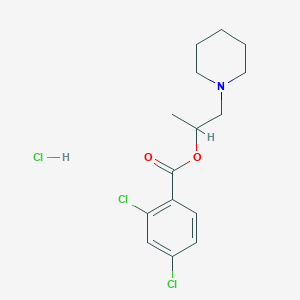![molecular formula C20H29ClN2O4 B3968835 1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968835.png)
1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as JNJ-7925476 and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward-related behaviors and has been implicated in drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Moreover, it has also been shown to reduce the rewarding effects of cocaine and other drugs of abuse, which may be beneficial in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate in lab experiments include its high selectivity for the dopamine D3 receptor, its anxiolytic and antidepressant effects, and its potential use in the treatment of substance abuse disorders. However, the limitations include its relatively low potency compared to other drugs, its limited bioavailability, and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate. One of the most promising areas of research is its potential use in the treatment of substance abuse disorders, such as cocaine addiction. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs for the treatment of psychiatric disorders.
Aplicaciones Científicas De Investigación
1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential pharmacological properties. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. Moreover, it has also been investigated for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Propiedades
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21;3-1(4)2(5)6/h5-8,18H,1-4,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRIWCNBPGMFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3968752.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)


![2-[4-(1-cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968777.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B3968788.png)




![8-[(3-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B3968819.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate](/img/structure/B3968827.png)